molecular formula C14H13N3O2 B1417529 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one CAS No. 649736-26-5

6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one

Cat. No. B1417529
M. Wt: 255.27 g/mol
InChI Key: PUSGMIOQZISFKO-UHFFFAOYSA-N
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Description

The compound “6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one” is a complex organic molecule. It contains a pyrrolo[2,1-f][1,2,4]triazin-4-one core, which is a type of heterocyclic compound . Heterocyclic compounds are those that contain a ring structure containing atoms of at least two different elements .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as 1,2,4-triazines can be synthesized through various methods . For instance, a two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3-b:3,4-f] tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrolo[2,1-f][1,2,4]triazin-4-one core. This core is a type of heterocyclic compound, which means it contains a ring structure with atoms of at least two different elements .

Scientific Research Applications

  • Oxidative Stress Mitigation : Thiazolo[3,2-b]-1,2,4-triazole derivatives have been studied for their protective effects against ethanol-induced oxidative stress in the mouse brain and liver. This indicates the compound's potential utility in managing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

  • Lipid Altering Properties : Derivatives like 4H-3,1-benzoxazin-4-ones have shown promising lipid-altering characteristics in plasma, particularly affecting cholesterol and high-density lipoprotein levels. This suggests potential cardiovascular benefits or applications in managing lipid disorders (Fenton et al., 1989).

  • Pharmacokinetics and Therapy Enhancement : Studies have focused on the pharmacokinetics of related compounds like levofloxacin, triazavirine, and their conjugates, highlighting the importance of bioavailability and elimination rates, which are crucial for effective therapy (Blazhennikova et al., 2015).

  • Anti-inflammatory and Analgesic Activities : Certain derivatives have been synthesized and studied for their anti-inflammatory and analgesic properties, suggesting potential applications in managing pain and inflammation (Köksal et al., 2007).

  • 5-Lipoxygenase Inhibition : 1-Aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones have been developed and evaluated as 5-lipoxygenase inhibitors, indicating potential in treating conditions involving leukotriene-mediated phenomena (Bhatia et al., 1996).

  • Anti-platelet Agents : 3-Substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines have shown significant activity as anti-platelet agents, providing a potential avenue for the development of novel thromboembolic drugs (Tanaka et al., 1994).

  • Memory Enhancement : Research into 4-alkyl-1-[2-(pyridin-2-yl ethoxy)ethyl] piperazine derivatives indicates potential applications in memory enhancement or cognitive disorders (Li Ming-zhu, 2008).

  • Anti-fibrotic Properties : The pharmacokinetics and tissue distribution of certain novel inhibitors suggest potential in treating fibrosis and related metastatic effects, further emphasizing the therapeutic potential of these compounds (Kim et al., 2008).

  • Diuretic Activities : Thiazolo[3,2-a]pyrido[3,2-e]pyrimidine derivatives have been investigated for their diuretic, natriuretic, and kaliuretic activities, suggesting potential applications in managing fluid balance and related disorders (Monge et al., 1990).

Safety And Hazards

The safety data sheet for a related compound, Pyrrolo[2,1-f][1,2,4]triazin-4-amine, suggests that it may cause allergic skin reactions. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-methyl-6-phenylmethoxy-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-12(19-8-11-5-3-2-4-6-11)7-17-13(10)14(18)15-9-16-17/h2-7,9H,8H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSGMIOQZISFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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